Structural Absence of the 6-Fluoro-1,2-benzisoxazol-3-yl-piperidine Pharmacophore Precludes D₂/5-HT₂A Receptor Binding
Unlike the parent drug paliperidone (9-hydroxyrisperidone), which contains the 6-fluoro-1,2-benzisoxazol-3-yl-piperidine moiety essential for nanomolar-affinity dopamine D₂ and serotonin 5-HT₂A receptor antagonism, 3-ethyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one hydrochloride completely lacks this pharmacophore [1]. Paliperidone exhibits D₂ receptor Ki values of 1.6–2.8 nM and 5-HT₂A receptor Ki values of 0.8–1.2 nM [2]. The target compound, consisting solely of the pyrido[1,2-a]pyrimidin-4-one core with a 3-ethyl substituent, lacks the basic nitrogen atom and the extended aromatic system required for dopamine and serotonin receptor engagement; consequently, it is not expected to demonstrate measurable D₂ or 5-HT₂A receptor binding activity at pharmacologically relevant concentrations .
| Evidence Dimension | Presence of D₂/5-HT₂A pharmacophore (6-fluoro-1,2-benzisoxazol-3-yl-piperidine moiety) |
|---|---|
| Target Compound Data | Absent (pyrido[1,2-a]pyrimidin-4-one core only; molecular weight 240.68 g/mol) |
| Comparator Or Baseline | Paliperidone: pharmacophore present; D₂ Ki = 1.6–2.8 nM, 5-HT₂A Ki = 0.8–1.2 nM [2] |
| Quantified Difference | Qualitative structural absence; anticipated loss of D₂/5-HT₂A binding (no measurable affinity expected) |
| Conditions | Structural comparison based on established SAR for atypical antipsychotics; receptor binding data from in vitro radioligand displacement assays using cloned human receptors |
Why This Matters
This structural distinction guarantees that the target compound will not interfere with pharmacodynamic assays measuring D₂ or 5-HT₂A receptor engagement, making it an inert and reliable reference standard for analytical method development without confounding biological activity.
- [1] ChEBI. Paliperidone (CHEBI:82978). European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chebi/ View Source
- [2] FDA. Paliperidone (Invega) Prescribing Information. Janssen Pharmaceuticals, 2019. Available at: https://medlibrary.org View Source
